1-Bromo-4-(furan-2-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(furan-2-yl)but-3-en-2-one is an organic compound with the molecular formula C₈H₇BrO₂ It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom, making it a versatile intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(furan-2-yl)but-3-en-2-one can be synthesized through various methods. One common approach involves the bromination of 4-(furan-2-yl)but-3-en-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents are employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include furan-2-carboxylic acid or other oxidized furan derivatives.
Reduction Reactions: Products include alcohols or alkanes derived from the original compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(furan-2-yl)but-3-en-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(furan-2-yl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The bromine atom and furan ring play crucial roles in its reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(furan-2-yl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(furan-2-yl)but-3-en-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
1-Bromo-4-(thiophen-2-yl)but-3-en-2-one: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties and reactivity.
1-Bromo-4-(pyridin-2-yl)but-3-en-2-one: Contains a pyridine ring, which imparts different chemical and biological properties.
Eigenschaften
CAS-Nummer |
923025-55-2 |
---|---|
Molekularformel |
C8H7BrO2 |
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
1-bromo-4-(furan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7BrO2/c9-6-7(10)3-4-8-2-1-5-11-8/h1-5H,6H2 |
InChI-Schlüssel |
WQNYIEVLMKADMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.